molecular formula C11H13NO2 B12894648 2-tert-Butyl-1,3-benzoxazol-5-ol CAS No. 105620-83-5

2-tert-Butyl-1,3-benzoxazol-5-ol

Cat. No.: B12894648
CAS No.: 105620-83-5
M. Wt: 191.23 g/mol
InChI Key: ZSSIUCDABZEVAK-UHFFFAOYSA-N
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Description

2-(tert-Butyl)benzo[d]oxazol-5-ol is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)benzo[d]oxazol-5-ol typically involves the reaction of ortho-aminophenol with tert-butyl isocyanide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-(tert-Butyl)benzo[d]oxazol-5-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)benzo[d]oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(tert-Butyl)benzo[d]oxazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)benzo[d]oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)benzo[d]oxazol-5-ol stands out due to its unique tert-butyl group, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of derivatives with tailored properties.

Properties

CAS No.

105620-83-5

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-tert-butyl-1,3-benzoxazol-5-ol

InChI

InChI=1S/C11H13NO2/c1-11(2,3)10-12-8-6-7(13)4-5-9(8)14-10/h4-6,13H,1-3H3

InChI Key

ZSSIUCDABZEVAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)O

Origin of Product

United States

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